molecular formula C18H19ClN6O B10991050 N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10991050
M. Wt: 370.8 g/mol
InChI Key: OYWRKDKMPTYYGK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a piperidine ring, a triazolopyridazine moiety, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to attach various aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorobenzyl)-1-(pyridazin-6-yl)piperidine-4-carboxamide: This compound lacks the triazole ring, which may affect its reactivity and biological activity.

    N-(4-chlorobenzyl)-1-(triazolopyridazin-6-yl)piperidine-4-carboxamide: This compound has a similar structure but may differ in its substitution pattern, leading to different chemical and biological properties.

    N-(4-chlorobenzyl)-1-(pyridazin-6-yl)piperidine-4-carboxylate: This ester derivative may have different solubility and reactivity compared to the carboxamide.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19ClN6O

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H19ClN6O/c19-15-3-1-13(2-4-15)11-20-18(26)14-7-9-24(10-8-14)17-6-5-16-22-21-12-25(16)23-17/h1-6,12,14H,7-11H2,(H,20,26)

InChI Key

OYWRKDKMPTYYGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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